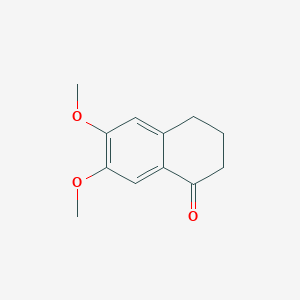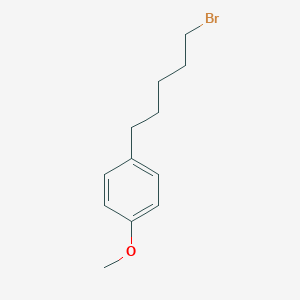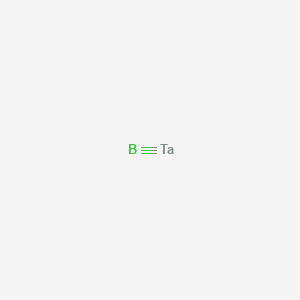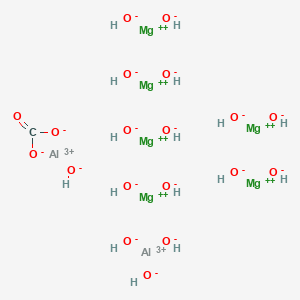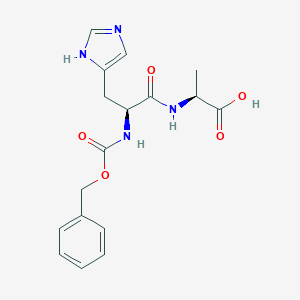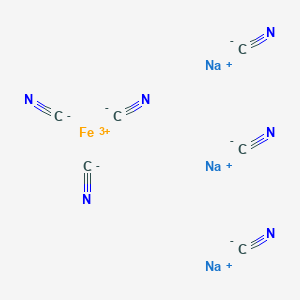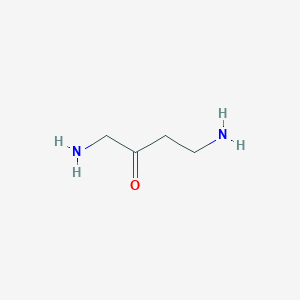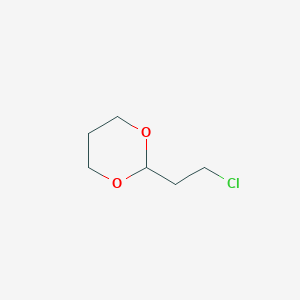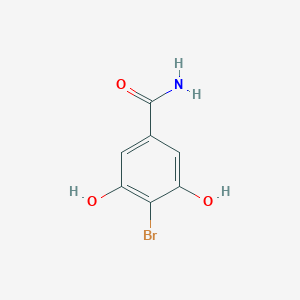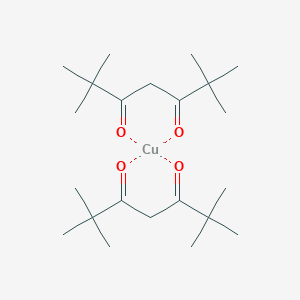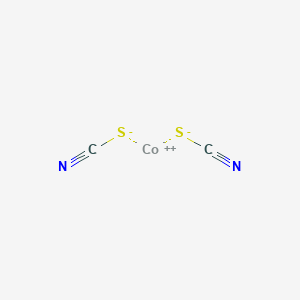
Cobalt(II) thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(II) thiocyanate is a coordination compound that has been extensively studied due to its unique properties. It is a dark red solid that is soluble in water and has a variety of applications in scientific research.
Mécanisme D'action
The mechanism of action of cobalt(II) thiocyanate is not fully understood. However, it is believed to act as a Lewis acid catalyst in organic reactions, promoting the formation of intermediates and accelerating the rate of the reaction.
Effets Biochimiques Et Physiologiques
Cobalt(II) thiocyanate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in animal studies, indicating that it may be safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using cobalt(II) thiocyanate in laboratory experiments is its high solubility in water, which allows for easy preparation of solutions. However, its use as a catalyst may be limited by its low stability under certain reaction conditions.
Orientations Futures
There are several future directions for the study of cobalt(II) thiocyanate. One area of research could focus on the development of new synthetic methods for the preparation of cobalt(II) thiocyanate and its derivatives. Another area of research could focus on the use of cobalt(II) thiocyanate in the synthesis of novel materials for energy storage and conversion applications. Additionally, further studies could investigate the biochemical and physiological effects of cobalt(II) thiocyanate to determine its potential as a therapeutic agent.
Méthodes De Synthèse
Cobalt(II) thiocyanate can be synthesized by the reaction of cobalt(II) chloride and ammonium thiocyanate in water. The reaction produces a dark red precipitate that can be collected by filtration and washed with water to remove any impurities.
Applications De Recherche Scientifique
Cobalt(II) thiocyanate has been used in a variety of scientific research applications. It has been studied as a catalyst for various organic reactions, including the oxidation of alcohols and the synthesis of cyclic carbonates. It has also been used as a precursor for the synthesis of cobalt sulfide nanoparticles, which have potential applications in energy storage and conversion.
Propriétés
Numéro CAS |
14007-28-4 |
|---|---|
Nom du produit |
Cobalt(II) thiocyanate |
Formule moléculaire |
C2CoN2S2 |
Poids moléculaire |
175.1 g/mol |
Nom IUPAC |
cobalt(2+);dithiocyanate |
InChI |
InChI=1S/2CHNS.Co/c2*2-1-3;/h2*3H;/q;;+2/p-2 |
Clé InChI |
INDBQWVYFLTCFF-UHFFFAOYSA-L |
SMILES |
C(#N)[S-].C(#N)[S-].[Co+2] |
SMILES canonique |
C(#N)[S-].C(#N)[S-].[Co+2] |
Autres numéros CAS |
3017-60-5 |
Pictogrammes |
Irritant; Environmental Hazard |
Synonymes |
cobalt thiocyanate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




